molecular formula C16H18N4O3S B6505478 3-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}-1-(thiophen-2-yl)urea CAS No. 1421505-40-9

3-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}-1-(thiophen-2-yl)urea

Cat. No.: B6505478
CAS No.: 1421505-40-9
M. Wt: 346.4 g/mol
InChI Key: YDUFXROVNNCSLZ-UHFFFAOYSA-N
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Description

3-{[5-(Furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}-1-(thiophen-2-yl)urea is a urea derivative featuring a pyrazole core substituted with a furan ring and a 2-methoxyethyl group, linked via a methylene bridge to a urea functional group. The urea moiety is further substituted with a thiophen-2-yl group. The presence of electron-rich heterocycles (furan, thiophene) and a flexible 2-methoxyethyl chain suggests enhanced solubility and target-binding versatility compared to simpler arylurea derivatives .

Properties

IUPAC Name

1-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-22-8-6-20-13(14-4-2-7-23-14)10-12(19-20)11-17-16(21)18-15-5-3-9-24-15/h2-5,7,9-10H,6,8,11H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUFXROVNNCSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)CNC(=O)NC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of furan, pyrazole, thiophene, and 2-methoxyethyl groups. Below is a comparative analysis with key analogues:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Differences Potential Implications
Target Compound Pyrazole (furan, 2-methoxyethyl), urea (thiophen-2-yl) 397.43 (estimated) N/A Balanced solubility and binding diversity
3-Ethyl-1-{2-[5-(2-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1-(2-methoxyethyl)urea Dihydro-pyrazole (fluorophenyl, thiophene), urea (ethyl, 2-methoxyethyl) 440.51 Fluorophenyl substituent, dihydro-pyrazole core Enhanced lipophilicity; potential for improved kinase inhibition
1-(2-Methoxyethyl)-3-[1,2,3]thiadiazol-5-yl-urea Urea (thiadiazole, 2-methoxyethyl) 217.24 Thiadiazole vs. thiophene Higher electron deficiency in thiadiazole may alter π-π stacking or hydrogen bonding
(2E)-N-{[5-(Furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide Pyrazole (furan, 2-methoxyethyl), enamide (thiophene) 357.43 Enamide vs. urea functional group Reduced hydrogen-bonding capacity; potential shifts in target selectivity

Electronic and Physicochemical Properties

  • Electron-rich vs.
  • Solubility : The 2-methoxyethyl chain in the target compound and V027-2928 enhances water solubility compared to purely aromatic analogues (e.g., ’s phenyltriazole ureas) .

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